Cyanidin 3-sambubioside

Antioxidant Radical Scavenging Free Radical Biology

Choose Cyanidin 3-sambubioside over generic cyanidin-3-O-glucoside for superior radical scavenging (IC50 17.3 vs 69.6 μM) and defined pH stability (Kh=7.74×10⁻⁴). This sambubiose-disaccharide anthocyanin is the primary bioactive pigment in elderberry/hibiscus, validated for neuraminidase (IC50 72 μM) and MMP-9 inhibition. Essential for reproducible antioxidant assays and natural colorant development.

Molecular Formula C26H29ClO15
Molecular Weight 616.9 g/mol
CAS No. 33012-73-6
Cat. No. B190878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanidin 3-sambubioside
CAS33012-73-6
Synonyms3,5,7,3',4'-pentahydroxyflavylium-3-O-beta-D-xylopyranosyl-(1-2)-beta-D-glucopyranoside
sambicyanin
Molecular FormulaC26H29ClO15
Molecular Weight616.9 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-]
InChIInChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H/t15-,18-,19+,20-,21+,22-,24-,25+,26-;/m1./s1
InChIKeyBWHXEGJOYVNGQH-XOBUMVIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanidin 3-Sambubioside (33012-73-6): A Structurally Distinct Anthocyanin Glycoside for Targeted Analytical and Bioactivity Procurement


Cyanidin 3-sambubioside (CAS 33012-73-6) is a naturally occurring anthocyanin belonging to the flavonoid class, characterized by a cyanidin aglycone core glycosylated with a unique disaccharide, sambubiose (2-O-β-D-xylopyranosyl-β-D-glucopyranoside) [1]. This specific glycosidic moiety differentiates it from the more common and simpler cyanidin-3-O-glucoside [2]. It is a major pigment in various fruits and flowers, including elderberries (Sambucus nigra) and Hibiscus sabdariffa calyces, and is commercially available as a chloride salt, typically as a dark powder with high purity suitable for use as an analytical standard or research reagent [3][4].

Procurement Risk: Why Substituting Cyanidin 3-Sambubioside with Other Anthocyanins Compromises Experimental Reproducibility and Functional Integrity


In scientific and industrial contexts, the substitution of cyanidin 3-sambubioside with other in-class anthocyanins like cyanidin-3-O-glucoside is not interchangeable. The specific disaccharide substitution pattern (sambubiose) on the cyanidin core fundamentally alters its physicochemical properties, including its pH-dependent color stability and hydration equilibrium, as well as its biological interaction profile [1]. Direct comparative studies confirm that this structural divergence leads to significant, quantifiable differences in critical performance metrics such as radical scavenging potency [2], antioxidant efficacy in cellular models [3], and specific enzyme inhibition (e.g., influenza neuraminidase) . Relying on a simpler analog without validating these differential properties introduces substantial risk of assay failure, data inconsistency, and inaccurate structure-activity relationship conclusions, thereby undermining the scientific integrity and value of the procurement decision.

Quantitative Differentiation of Cyanidin 3-Sambubioside: A Comparative Evidence Guide for Informed Scientific Selection


Superior Superoxide Anion Radical Scavenging of Cyanidin 3-Sambubioside versus Cyanidin-3-O-Glucoside

In a direct head-to-head comparison using electron spin resonance (ESR), cyanidin 3-sambubioside demonstrated a 4-fold higher potency in scavenging superoxide anion radicals compared to cyanidin-3-O-glucoside [1].

Antioxidant Radical Scavenging Free Radical Biology

Comparable Antioxidant Potency to Cyanidin-3-O-Glucoside in a Human Intestinal Cell Model

In a cellular context using Caco-2 human colon carcinoma cells, cyanidin 3-sambubioside (Cy-3-sam) exhibited antioxidant protection against H2O2-induced ROS that was statistically indistinguishable from that of cyanidin-3-O-glucoside (Cy-3-glc) at concentrations ≤ 10 μM [1].

Cellular Antioxidant Caco-2 Cells Oxidative Stress

Quantified pH-Dependent Color Stability: Acidity and Hydration Constants of Cyanidin 3-Sambubioside

Cyanidin 3-sambubioside exhibits specific, measurable equilibrium constants that govern its color and stability in solution. At 25 °C, its acidity constant (pKa) is 4.12 × 10⁻⁵ and its hydration constant (Kh) is 7.74 × 10⁻⁴, which are significantly lower than those of the structurally related delphinidin-3-O-sambubioside [1].

Color Stability Natural Colorant Physicochemical Properties

In Vitro SARS-CoV-2 Main Protease (Mpro) Inhibition by Cyanidin 3-Sambubioside

Cyanidin 3-sambubioside, isolated via preparative HPLC from kokum fruit rind, demonstrated direct in vitro inhibition of the SARS-CoV-2 main protease (Mpro), achieving 79% inhibition at a concentration of 100 μM [1].

Antiviral SARS-CoV-2 Mpro Inhibitor

Inhibition of Influenza Neuraminidase Activity by Cyanidin 3-Sambubioside

Cyanidin 3-sambubioside chloride has been identified as an inhibitor of influenza neuraminidase, specifically targeting the H274Y mutation, with a reported IC50 value of 72 μM [1].

Antiviral Influenza Neuraminidase Inhibitor

Inhibition of Matrix Metalloproteinase-9 (MMP-9) Activity and Secretion in Breast Cancer Cells

In MDA-MB-231 breast cancer cells, cyanidin-3-O-sambubioside significantly decreased both the secretion and the expression of matrix metalloproteinase-9 (MMP-9), an enzyme critical for tumor invasion and angiogenesis [1].

Cancer Metastasis MMP-9 Inhibition Angiogenesis

Primary Application Scenarios for Cyanidin 3-Sambubioside Based on Verified Differential Evidence


Use as a High-Potency Reference Standard in Antioxidant Assays

For analytical chemists and pharmacologists conducting antioxidant assays (e.g., ESR, ORAC, DPPH), cyanidin 3-sambubioside should be prioritized over cyanidin-3-O-glucoside when a higher baseline radical scavenging response is required. Its 4-fold greater potency in scavenging superoxide anion radicals (IC50 17.3 vs 69.6 μM) provides a more robust positive control, enabling clearer signal-to-noise ratios and more sensitive detection of antioxidant effects in complex mixtures [1]. This differential potency makes it an ideal reference compound for standardizing assays and calibrating instruments where a strong, reproducible signal is paramount.

Selection for Cellular Antioxidant Studies in Nutraceutical Research

Researchers in the nutraceutical and functional food industries investigating the bioactivity of elderberry or hibiscus extracts should procure cyanidin 3-sambubioside as a primary analytical and biological standard. Its cellular antioxidant efficacy in human intestinal Caco-2 cells is statistically equivalent to that of the well-characterized cyanidin-3-O-glucoside, confirming its high biological relevance [2]. Using this specific compound ensures that cellular assays accurately reflect the activity of this major dietary anthocyanin, providing data that is directly translatable to studies on human consumption and health benefits.

Formulation of Stable, Natural Red Colorants with Predictable pH Behavior

For food scientists and formulators developing natural red colorants, cyanidin 3-sambubioside offers a distinct advantage due to its quantitatively defined pH-dependent behavior. Its lower hydration constant (Kh = 7.74 × 10⁻⁴) compared to delphinidin-3-O-sambubioside indicates that a greater proportion of the pigment remains in the desirable, colored flavylium form at mildly acidic to neutral pH [3]. This provides a scientific basis for predicting and controlling color intensity and stability in a final product formulation (e.g., beverages, confectionery), leading to more consistent and reliable color outcomes compared to other anthocyanin sources.

Deployment as a Tool Compound in Antiviral and Cancer Metastasis Research

In academic and pharmaceutical discovery programs, cyanidin 3-sambubioside serves as a specific, chemically defined tool compound for probing biological pathways. It can be used in assays to study influenza neuraminidase inhibition (with a benchmark IC50 of 72 μM), SARS-CoV-2 Mpro inhibition (79% inhibition at 100 μM), or the downregulation of MMP-9 in cancer cell invasion models [4][5]. Its documented activity across these diverse targets makes it a valuable reference for screening natural product libraries or for validating the role of anthocyanin glycosylation patterns in modulating enzyme activity and cellular processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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